(S)-(-)-1,2,2-Triphenylethylamine

Description

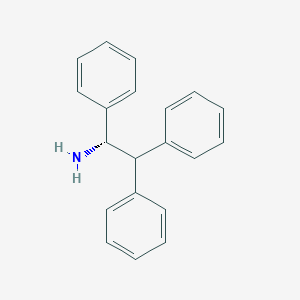

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1,2,2-triphenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19-20H,21H2/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCGGZYGIWLSAT-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584252 | |

| Record name | (1S)-1,2,2-Triphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352535-04-7 | |

| Record name | (1S)-1,2,2-Triphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of (S)-(-)-1,2,2-Triphenylethylamine

This technical guide provides a comprehensive overview of the known physical and chemical properties of (S)-(-)-1,2,2-Triphenylethylamine, a chiral amine of interest to researchers and professionals in drug development and chemical synthesis. This document collates available data on its physical characteristics and outlines a relevant experimental protocol for its isolation.

Physical and Chemical Properties

The physical and chemical data for this compound are summarized in the table below. It is important to note that some of these values are predicted based on computational models, while others are derived from literature.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₉N | [LookChem] |

| Molecular Weight | 273.378 g/mol | [LookChem] |

| Melting Point | 66-69 °C (lit.) | [LookChem] |

| Boiling Point | 380.2 ± 11.0 °C (Predicted) | [LookChem] |

| Density | 1.088 ± 0.06 g/cm³ (Predicted) | [LookChem] |

| pKa | 8.52 ± 0.10 (Predicted) | [LookChem] |

| LogP | 5.21880 | [LookChem] |

| Hydrogen Bond Donor Count | 1 | [LookChem] |

| Hydrogen Bond Acceptor Count | 1 | [LookChem] |

| Rotatable Bond Count | 4 | [LookChem] |

| Exact Mass | 273.151749610 | [LookChem] |

| CAS Number | 352535-04-7 | [LookChem] |

Note on Optical Rotation: Specific optical rotation is a critical property for a chiral molecule. However, a specific value for this compound was not found in the available literature. For comparison, the related chiral amine, (S)-(-)-1-phenylethylamine, has a reported specific rotation of [α]²²D = -40.3° (neat).[1]

Solubility

Experimental Protocols: Chiral Resolution

This compound is typically obtained through the resolution of its racemic mixture. A common method for this is through the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Protocol for the Resolution of (±)-1,2,2-Triphenylethylamine:

-

Salt Formation: A solution of racemic 1,2,2-triphenylethylamine in a suitable solvent (e.g., methanol or ethanol) is treated with a half-molar equivalent of a chiral resolving agent, such as L-(+)-tartaric acid. The mixture is heated to ensure complete dissolution.

-

Fractional Crystallization: The solution is allowed to cool slowly to room temperature, and then typically chilled further in an ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.

-

Isolation of Diastereomeric Salt: The precipitated salt is collected by vacuum filtration and washed with a small amount of cold solvent to remove any soluble impurities. The crystallization process may be repeated to improve the diastereomeric purity.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a base, such as aqueous sodium hydroxide, to deprotonate the amine and break the salt.

-

Extraction: The free amine is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or dichloromethane).

-

Isolation of the Pure Enantiomer: The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the enantiomerically enriched this compound.

-

Purity Analysis: The optical purity of the final product is determined using polarimetry to measure the specific rotation.

Below is a diagram illustrating the workflow for the chiral resolution of a racemic amine.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding the specific biological activity or signaling pathways associated with this compound. Further research is required to elucidate its pharmacological profile and potential applications in drug development.

References

An In-depth Technical Guide to (S)-(-)-1,2,2-Triphenylethylamine: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-1,2,2-Triphenylethylamine is a chiral amine distinguished by the presence of three phenyl groups, rendering it a molecule of significant steric bulk and specific stereochemical properties. While not as ubiquitously documented as simpler chiral amines like 1-phenylethylamine, its structural complexity presents unique potential in asymmetric synthesis and as a scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, stereochemistry, and the available synthetic methodologies for its racemic form. Due to the limited publicly available data, this document also highlights the gaps in the current knowledge, particularly concerning detailed experimental protocols for its chiral resolution, extensive quantitative data for the enantiopure form, and its applications in drug development.

Chemical Structure and Stereochemistry

This compound possesses a single stereocenter at the carbon atom bonded to the amine group (C1). The designation "(S)" refers to the specific spatial arrangement of the substituents around this chiral center, as determined by the Cahn-Ingold-Prelog priority rules. The levorotatory nature of this enantiomer is indicated by the "(-)" prefix, signifying that it rotates plane-polarized light to the left.

The molecule's structure is characterized by a 1,2,2-triphenylethyl backbone. The three phenyl groups contribute significantly to the molecule's steric hindrance and its potential for specific chiral interactions.

Molecular Structure:

-

Chemical Name: (S)-1,2,2-Triphenylethylamine

-

Synonyms: (S)-α,β,β-Triphenylethylamine

-

Molecular Formula: C₂₀H₁₉N

-

Molecular Weight: 273.38 g/mol

-

CAS Number: 352535-04-7

Physicochemical and Spectroscopic Data

Detailed experimental data for the enantiomerically pure this compound is scarce in the literature. The table below summarizes the available data for the racemic compound and highlights the data points that require experimental determination for the pure (S)-enantiomer.

| Property | Racemic 1,2,2-Triphenylethylamine | This compound |

| Melting Point (°C) | Hydrochloride: 271.5-273[1] | 66-69 (literature value for the free base, purity unspecified) |

| Specific Optical Rotation | Not applicable | Data not available in searched literature |

| ¹H NMR | Data not available in searched literature | Data not available in searched literature |

| ¹³C NMR | Data not available in searched literature | Data not available in searched literature |

| Elemental Analysis (HCl) | Calculated: C, 77.51%; H, 6.52%. Found: C, 77.96%; H, 6.58%[1] | Not applicable |

Synthesis of Racemic 1,2,2-Triphenylethylamine

The synthesis of racemic 1,2,2-triphenylethylamine has been reported via a Leuckart reaction on phenyl benzhydryl ketone.[1] The following is a description of the experimental protocol based on the literature.

Experimental Protocol: Synthesis of Racemic 1,2,2-Triphenylethylamine Hydrochloride[1]

Materials:

-

Phenyl benzhydryl ketone

-

Ammonium formate

-

Hydrochloric acid

-

Ether

-

Sodium hydroxide

Procedure:

-

A mixture of phenyl benzhydryl ketone and an excess of ammonium formate is heated.

-

The resulting N-formyl-1,2,2-triphenylethylamine is hydrolyzed by heating with concentrated hydrochloric acid.

-

The reaction mixture is cooled, and the precipitated crude amine hydrochloride is collected.

-

The crude product is purified by dissolving it in water, making the solution alkaline with sodium hydroxide, and extracting the free amine with ether.

-

The amine is then reprecipitated as the hydrochloride salt by the addition of hydrochloric acid.

-

The purified 1,2,2-triphenylethylamine hydrochloride is collected by filtration and dried.

Logical Workflow for Racemic Synthesis:

Caption: Synthesis of racemic 1,2,2-triphenylethylamine.

Chiral Resolution

General Experimental Protocol for Chiral Resolution of a Racemic Amine

Principle: A racemic amine is reacted with an enantiomerically pure chiral acid to form a mixture of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The desired diastereomeric salt is then treated with a base to liberate the enantiomerically pure amine.

Potential Chiral Resolving Agents for Amines:

-

(R,R)-(+)-Tartaric acid

-

(S,S)-(-)-Tartaric acid

-

(R)-(-)-Mandelic acid

-

(S)-(+)-Mandelic acid

-

(1R)-(-)-10-Camphorsulfonic acid

General Procedure:

-

Diastereomeric Salt Formation: The racemic 1,2,2-triphenylethylamine is dissolved in a suitable solvent (e.g., methanol, ethanol). An equimolar amount of the chosen chiral resolving agent, also dissolved in the same solvent, is added. The mixture is heated to ensure complete dissolution and then allowed to cool slowly to facilitate the crystallization of the less soluble diastereomeric salt.

-

Fractional Crystallization: The crystallized salt is collected by filtration. The process of recrystallization from a fresh solvent may be repeated until a constant specific optical rotation is achieved, indicating the isolation of a pure diastereomer.

-

Liberation of the Free Amine: The purified diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH, K₂CO₃) to deprotonate the amine.

-

Extraction: The liberated free amine is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether, dichloromethane).

-

Isolation: The organic extracts are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), and the solvent is removed under reduced pressure to yield the enantiomerically enriched this compound.

Workflow for Chiral Resolution:

Caption: General workflow for chiral resolution of a racemic amine.

Applications in Drug Development and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the application of this compound in drug development or its interaction with specific signaling pathways. Chiral amines are a crucial class of compounds in medicinal chemistry, often serving as key pharmacophores or as chiral auxiliaries in the synthesis of complex drug molecules. The unique steric and electronic properties of this compound could potentially be explored in these contexts. However, without experimental data, any discussion of its pharmacological activity or mechanism of action would be purely speculative.

Conclusion and Future Directions

This compound is a chiral amine with a well-defined structure but limited characterization in the available scientific literature. While a method for the synthesis of its racemic form has been reported, detailed protocols for its chiral resolution and comprehensive spectroscopic and physicochemical data for the enantiopure form are needed. Future research should focus on developing and documenting a robust method for the chiral resolution of 1,2,2-triphenylethylamine and undertaking a thorough characterization of the (S)-enantiomer, including its specific optical rotation and NMR spectra. Furthermore, screening for biological activity would be a crucial step in determining its potential for applications in drug discovery and development. The steric bulk of the three phenyl groups may confer unique selectivities if used as a chiral ligand or auxiliary in asymmetric catalysis, an area that also warrants further investigation.

References

An In-Depth Technical Guide to the Synthesis and Resolution of 1,2,2-Triphenylethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and resolution of the chiral amine 1,2,2-triphenylethylamine. This compound, with its bulky triphenylmethyl moiety, presents unique challenges and considerations in both its chemical synthesis and the separation of its enantiomers. This document details the established synthetic route via the Leuckart reaction and explores the principles and generalized protocols for its resolution into individual enantiomers through diastereomeric salt formation.

Synthesis of Racemic 1,2,2-Triphenylethylamine

The preparation of racemic 1,2,2-triphenylethylamine is most effectively achieved through the Leuckart reaction, a well-established method for the reductive amination of ketones. In this case, the starting material is 1,2,2-triphenylethanone, also known as phenyl benzhydryl ketone.

Reaction Principle: The Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent. The reaction proceeds through the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to yield the primary amine. The high temperatures required drive the reaction towards the formation of the amine.

Experimental Protocol: Leuckart Reaction

A detailed experimental protocol for the synthesis of 1,2,2-triphenylethylamine is outlined below.

Materials:

-

1,2,2-Triphenylethanone (Phenyl benzhydryl ketone)

-

Ammonium formate (or formamide and formic acid)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

A mixture of 1,2,2-triphenylethanone and an excess of ammonium formate is heated. Typically, a molar ratio of 1:5 to 1:10 of ketone to ammonium formate is used.

-

The reaction mixture is heated to a temperature between 160-180 °C for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess ammonium formate and formamide are removed by the addition of a strong acid, typically concentrated hydrochloric acid, followed by heating to hydrolyze the intermediate N-formyl derivative.

-

The acidic solution is then made alkaline by the addition of a sodium hydroxide solution to precipitate the free amine.

-

The crude 1,2,2-triphenylethylamine is then extracted into an organic solvent such as diethyl ether.

-

The organic extracts are combined, washed with water, and dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

The solvent is removed under reduced pressure to yield the crude racemic 1,2,2-triphenylethylamine, which can be further purified by recrystallization.

Quantitative Data:

| Parameter | Value |

| Starting Material | 1,2,2-Triphenylethanone |

| Reagents | Ammonium formate, HCl, NaOH |

| Typical Yield | 60-75% |

| Product Form | Racemic (±)-1,2,2-Triphenylethylamine |

Synthesis Pathway Diagram

Caption: Synthesis of racemic 1,2,2-triphenylethylamine.

Resolution of Racemic 1,2,2-Triphenylethylamine

The separation of the enantiomers of racemic 1,2,2-triphenylethylamine is achieved through classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Resolution Principle: A racemic mixture of the amine is reacted with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Due to their different physical properties, one diastereomer is typically less soluble in a given solvent and will preferentially crystallize, allowing for its separation from the more soluble diastereomer. The optically pure amine can then be recovered from the separated diastereomeric salt.

Experimental Protocol: Diastereomeric Salt Resolution

The following is a generalized protocol for the resolution of 1,2,2-triphenylethylamine. The optimal resolving agent, solvent, and temperature will require experimental determination.

Materials:

-

Racemic (±)-1,2,2-triphenylethylamine

-

Chiral resolving agent (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid, (+)-camphorsulfonic acid)

-

Suitable solvent (e.g., methanol, ethanol, acetone)

-

Sodium hydroxide solution

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

The racemic 1,2,2-triphenylethylamine is dissolved in a suitable solvent.

-

A solution of the chiral resolving agent (typically 0.5 to 1.0 molar equivalents) in the same solvent is added to the amine solution.

-

The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

The precipitated diastereomeric salt is collected by filtration and washed with a small amount of the cold solvent.

-

The collected salt is then treated with a sodium hydroxide solution to liberate the free amine.

-

The optically enriched amine is extracted with an organic solvent.

-

The organic extract is washed, dried, and the solvent is evaporated to yield the resolved enantiomer.

-

The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or by measuring the specific rotation.

-

The mother liquor, containing the more soluble diastereomeric salt, can be treated in a similar manner to recover the other enantiomer, which may require further purification.

Quantitative Data:

| Parameter | (R)-(+)-1,2,2-Triphenylethylamine | (S)-(-)-1,2,2-Triphenylethylamine |

| Melting Point | 66-69 °C | 66-69 °C[1] |

| Specific Rotation ([α]D) | +80° (c=1, chloroform)[2] | No specific value found |

| Typical Enantiomeric Excess (e.e.) | >95% (after recrystallization) | >95% (after recrystallization) |

Resolution Workflow Diagram

References

Spectroscopic Profile of (S)-(-)-1,2,2-Triphenylethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-1,2,2-Triphenylethylamine is a chiral amine of significant interest in synthetic organic chemistry, particularly as a chiral auxiliary or resolving agent. A thorough understanding of its spectroscopic properties is crucial for its synthesis, purification, and application in asymmetric synthesis and drug development. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines the standard experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural features: a chiral methine proton adjacent to an amino group, a methylene group, and three phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 7.10 - 7.40 | Multiplet | 15H | Ar-H | The aromatic protons of the three phenyl rings are expected to resonate in this region as a complex multiplet. |

| ~ 4.50 | Doublet of Doublets | 1H | CH-NH₂ | The methine proton is coupled to the adjacent methylene protons and the NH₂ protons. The exact multiplicity may vary. |

| ~ 3.30 | Multiplet | 2H | CH₂ | The diastereotopic methylene protons will likely appear as a complex multiplet due to coupling with the chiral methine proton. |

| ~ 1.50 | Broad Singlet | 2H | NH₂ | The chemical shift of the amine protons is highly dependent on solvent and concentration and may exchange with D₂O. |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 140 - 145 | Ar-C (quaternary) | The three quaternary carbons of the phenyl rings attached to the ethyl backbone. |

| ~ 125 - 130 | Ar-CH | The aromatic carbons bearing protons. |

| ~ 60 | CH-NH₂ | The chiral methine carbon. |

| ~ 50 | CH₂ | The methylene carbon. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp (two bands) | N-H stretch (primary amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 3000 | Medium | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |

| 1580 - 1650 | Medium | N-H bend (scissoring) |

| 1020 - 1250 | Medium | C-N stretch |

| 690 - 770 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 289 | Moderate | [M]⁺ (Molecular Ion) |

| 272 | High | [M-NH₃]⁺ |

| 196 | High | [M-C₆H₅CH₂]⁺ |

| 180 | High | [C₁₄H₁₂]⁺ (Stilbene radical cation) |

| 167 | Very High | [C₁₃H₉]⁺ (Fluorenyl cation - base peak) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.

NMR Spectroscopy

A sample of this compound (approximately 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.[1]

-

¹H NMR: A standard pulse sequence would be used. The spectral width would be set to approximately 15 ppm, centered around 7 ppm. A relaxation delay of 1-2 seconds would be employed. Data would be acquired for 16-32 scans.

-

¹³C NMR: A proton-decoupled pulse sequence would be used. The spectral width would be set to approximately 220 ppm, centered around 100 ppm. A longer relaxation delay of 5-10 seconds may be necessary for the full observation of quaternary carbons. Data would be acquired for a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples. A small amount of the solid this compound would be placed directly onto the ATR crystal. Pressure would be applied to ensure good contact between the sample and the crystal. The spectrum would be recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal would be recorded and automatically subtracted from the sample spectrum.[2][3]

Mass Spectrometry

Mass spectral analysis would be performed using an electron ionization (EI) mass spectrometer. A small amount of the sample would be introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable). The molecules would be ionized by a beam of high-energy electrons (typically 70 eV). The resulting ions would be accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[4][5]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chiral organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chiral organic compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, a molecule for which specific experimental data is not widely published. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers working with this compound. The provided workflow diagram further contextualizes the role of these spectroscopic techniques in the broader process of chemical synthesis and analysis. It is anticipated that this guide will aid in the identification and characterization of this compound in various research and development settings.

References

Chiral Properties of (S)-(-)-1,2,2-Triphenylethylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-1,2,2-Triphenylethylamine is a chiral amine with significant steric bulk provided by its three phenyl substituents. While specific data on this compound is limited in publicly accessible literature, this guide synthesizes available information on its properties, outlines a detailed protocol for the synthesis of its racemic form, and proposes a robust methodology for its chiral resolution. The potential applications of this and similar bulky chiral amines in asymmetric synthesis are also discussed, providing a valuable resource for researchers in organic synthesis and drug development.

Introduction

Chiral amines are of paramount importance in the pharmaceutical and fine chemical industries due to their widespread presence in bioactive molecules and their utility as resolving agents and chiral ligands in asymmetric catalysis. The specific stereochemistry of these amines is often crucial for their biological activity and efficacy. This compound, with its unique triphenyl-substituted stereocenter, represents a structurally interesting yet underexplored chiral building block. Its significant steric hindrance could offer unique selectivity in asymmetric transformations. This document aims to provide a comprehensive technical overview of this compound, addressing its properties, synthesis, and potential for enantiomeric resolution.

Physicochemical Properties

Table 1: General and Predicted Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₁₉N |

| Molecular Weight | 273.37 g/mol |

| CAS Number | 352535-04-7 |

| Melting Point | 66-69 °C |

| Boiling Point (Predicted) | 380.2 ± 11.0 °C |

| Density (Predicted) | 1.088 ± 0.06 g/cm³ |

| pKa (Predicted) | 8.52 ± 0.10 |

Data sourced from chemical supplier catalogs.

Synthesis of Racemic 1,2,2-Triphenylethylamine

The synthesis of the racemic precursor is a crucial first step towards obtaining the enantiopure this compound. A well-established method for the synthesis of sterically hindered amines from ketones is the Leuckart reaction.[1][2][3]

Experimental Protocol: Leuckart Reaction

This protocol describes the synthesis of racemic 1,2,2-triphenylethylamine from phenyl benzhydryl ketone.

Materials:

-

Phenyl benzhydryl ketone

-

Ammonium formate

-

Formamide

-

Concentrated Hydrochloric Acid

-

Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenyl benzhydryl ketone and a molar excess of ammonium formate (typically 3-5 equivalents). Formamide can be used as a solvent.

-

Heating: Heat the reaction mixture to a temperature of 160-180 °C. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting ketone is consumed. This may take several hours.

-

Hydrolysis: After cooling the reaction mixture, add a concentrated solution of hydrochloric acid and reflux for several hours to hydrolyze the intermediate formamide.

-

Work-up:

-

Cool the mixture and transfer it to a separatory funnel.

-

Wash the aqueous layer with diethyl ether to remove any unreacted starting material and non-basic byproducts.

-

Make the aqueous layer basic by the slow addition of a concentrated sodium hydroxide solution until a pH greater than 10 is achieved.

-

Extract the liberated amine with several portions of diethyl ether.

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude racemic 1,2,2-triphenylethylamine.

-

The crude product can be further purified by crystallization or chromatography.

-

Proposed Chiral Resolution of Racemic 1,2,2-Triphenylethylamine

While a specific protocol for the resolution of 1,2,2-triphenylethylamine is not available, diastereomeric salt formation is a classical and effective method for the resolution of chiral amines.[4][5][6] This proposed protocol utilizes a chiral acid as a resolving agent.

Proposed Experimental Protocol: Diastereomeric Salt Formation

Materials:

-

Racemic 1,2,2-triphenylethylamine

-

Chiral resolving agent (e.g., (R,R)-(+)-Tartaric acid, (S)-(+)-Mandelic acid)

-

Methanol or another suitable solvent

-

Dilute hydrochloric acid

-

Dilute sodium hydroxide

-

Diethyl ether

-

Standard laboratory glassware for crystallization and extraction

Procedure:

-

Salt Formation:

-

Dissolve the racemic 1,2,2-triphenylethylamine in a minimal amount of hot methanol.

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (R,R)-(+)-tartaric acid) in hot methanol.

-

Slowly add the resolving agent solution to the amine solution with stirring.

-

-

Crystallization:

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

-

-

Liberation of the Enantiomer:

-

Suspend the crystalline diastereomeric salt in water and add a dilute sodium hydroxide solution to basify the mixture.

-

Extract the liberated free amine with diethyl ether.

-

Dry the organic extracts over a suitable drying agent, filter, and evaporate the solvent to obtain the enantiomerically enriched amine.

-

-

Determination of Enantiomeric Purity:

-

The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the literature value of the pure enantiomer (if available).

-

Potential Applications

Bulky chiral amines are valuable tools in asymmetric synthesis, where their steric hindrance can impart high levels of stereocontrol.[7][8][9] While specific applications of this compound are not well-documented, its structural features suggest potential utility in the following areas:

-

Chiral Ligands for Asymmetric Catalysis: The amine functionality can be used to coordinate with metal centers, and the bulky triphenylmethyl group can create a well-defined chiral pocket around the metal, influencing the stereochemical outcome of catalyzed reactions.

-

Chiral Auxiliaries: The amine can be temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. The steric bulk would be expected to provide a high degree of facial selectivity.

-

Organocatalysis: As a primary amine, it could potentially be used in enamine or iminium ion catalysis, with the bulky framework influencing the stereoselectivity of the transformation.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of racemic 1,2,2-triphenylethylamine.

Proposed Resolution Workflow

Caption: Proposed workflow for the chiral resolution of 1,2,2-triphenylethylamine.

Conclusion

This compound is a chiral amine with potential for applications in asymmetric synthesis due to its significant steric bulk. While detailed experimental data for this specific compound is limited, this guide provides a foundation for its study by presenting a reliable method for the synthesis of the racemic precursor and a proposed, well-grounded protocol for its enantiomeric resolution. Further research into the specific properties and applications of this compound is warranted and could unveil novel and highly selective synthetic methodologies.

References

- 1. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Asymmetric Synthesis of Bulky Amines Using Enzymes - ChemistryViews [chemistryviews.org]

- 9. mdpi.com [mdpi.com]

The Enduring Legacy of Phenylethylamine: A Technical Guide to its Discovery and Application as a Chiral Auxiliary

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral auxiliaries have established themselves as indispensable tools. These molecular entities are temporarily incorporated into a prochiral substrate to direct a chemical transformation to selectively produce one enantiomer over another. Among the pantheon of these chiral directors, 1-phenylethylamine (α-PEA) holds a place of historical significance and enduring utility. First introduced as a resolving agent by A. W. Ingersoll in 1937, its derivatives have since become workhorse auxiliaries in a vast array of diastereoselective reactions, underpinning the synthesis of complex molecules in both academic and industrial settings.[1] This technical guide delves into the discovery, history, and application of phenylethylamine-based chiral auxiliaries, providing a comprehensive resource for professionals in chemical research and drug development. While the term "triphenylethylamine-based chiral auxiliaries" was initially queried, the core of influential auxiliaries in this class stems from the foundational 1-phenylethylamine structure and its N-substituted derivatives.

Discovery and Historical Context

The journey of 1-phenylethylamine as a chiral auxiliary began with its application in the resolution of racemic mixtures. A. W. Ingersoll's pioneering work in 1937 demonstrated that the enantiomers of α-PEA could form diastereomeric salts with racemic acids, which could then be separated by fractional crystallization due to their differing solubilities.[1] This classical resolution technique laid the groundwork for the availability of enantiomerically pure α-PEA, a prerequisite for its later development as a covalently bound chiral auxiliary.

The conceptual leap from a resolving agent to a chiral auxiliary, a group temporarily attached to a substrate to direct stereoselective bond formation, evolved over the subsequent decades. The core principle is to attach the chiral, enantiopure α-PEA to a prochiral molecule, creating a diastereomeric intermediate. The inherent chirality of the α-PEA moiety then sterically or electronically biases the approach of reagents, leading to the preferential formation of one diastereomer of the product. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product and allows for the recovery and recycling of the α-PEA.

Synthesis of Phenylethylamine-Based Chiral Auxiliaries

The utility of 1-phenylethylamine as a chiral auxiliary is predicated on its ready availability in both (R) and (S) forms and the straightforward methods for its incorporation into substrates. The most common synthetic route to α-PEA itself is the reductive amination of acetophenone.[1]

A key strategy for employing α-PEA as a chiral auxiliary involves its conversion into an amide or imide with the substrate of interest. This is typically achieved by reacting the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

General Synthesis of N-Acyl-1-phenylethylamine Auxiliaries

The formation of an N-acyl derivative is a common first step in many applications of this chiral auxiliary. This process creates a more complex chiral environment around the reaction center.

Caption: General synthesis of N-acyl-1-phenylethylamine auxiliaries.

Applications in Asymmetric Synthesis

Phenylethylamine-based chiral auxiliaries have been successfully employed in a wide range of asymmetric transformations, including alkylations, aldol reactions, conjugate additions, and cyclizations.

Diastereoselective Alkylation

One of the most well-established applications of N-acyl-1-phenylethylamine derivatives is in the diastereoselective alkylation of enolates. The chiral amide is first deprotonated to form a chiral enolate, which then reacts with an electrophile. The bulky phenyl group of the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

References

An In-depth Technical Guide on the Solubility of (S)-(-)-1,2,2-Triphenylethylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-(-)-1,2,2-Triphenylethylamine, a chiral amine of significant interest in synthetic chemistry and drug development. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a framework for determining its solubility through established experimental protocols and discusses expected solubility trends based on the behavior of analogous compounds.

Introduction to this compound

This compound is a chiral organic compound with the molecular formula C₂₀H₁₉N.[1] Its structure, featuring three phenyl groups, imparts significant steric bulk and hydrophobicity, which are key determinants of its solubility profile. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, and application in subsequent chemical reactions.

Physical Properties:

-

Molecular Weight: 273.38 g/mol [1]

-

Melting Point: 66-69 °C[1]

-

LogP (Octanol-Water Partition Coefficient): 5.22 (Predicted)[1]

The high predicted LogP value suggests a strong preference for nonpolar environments and indicates that this compound is likely to be poorly soluble in water but readily soluble in many organic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents. The absence of this data highlights a knowledge gap in the physicochemical characterization of this compound.

Table 1: Solubility of this compound in Organic Solvents

| Solvent | Chemical Formula | Polarity Index | Predicted Solubility | Quantitative Data ( g/100 mL at 25°C) |

| Methanol | CH₃OH | 5.1 | Soluble | Data not available |

| Ethanol | C₂H₅OH | 4.3 | Soluble | Data not available |

| Acetone | C₃H₆O | 5.1 | Soluble | Data not available |

| Dichloromethane | CH₂Cl₂ | 3.1 | Highly Soluble | Data not available |

| Toluene | C₇H₈ | 2.4 | Highly Soluble | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Soluble | Data not available |

| Hexane | C₆H₁₄ | 0.1 | Sparingly Soluble to Insoluble | Data not available |

Note: The predicted solubility is based on the general principle of "like dissolves like" and the known solubility of similar aromatic amines. Experimental verification is required.

Generally, amines with significant hydrocarbon character are soluble in a wide range of organic solvents. For instance, 1-phenylethanamine is reported to be highly soluble in organic solvents such as ethanol, ether, and chloroform.[2] It is reasonable to expect that this compound, with its three phenyl rings, will exhibit high solubility in non-polar to moderately polar organic solvents like dichloromethane and toluene, and good solubility in polar aprotic and protic solvents like acetone, ethyl acetate, and alcohols. Its solubility is expected to be lower in non-polar aliphatic solvents like hexane.

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, researchers can employ standard methods to determine the solubility of this compound. The following protocol outlines a common gravimetric method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, dichloromethane, toluene)

-

Scintillation vials or small flasks with secure caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). Stir the mixture vigorously using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the stirring and allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume (e.g., 1.0 mL) of the supernatant using a syringe. To avoid drawing up solid particles, it is crucial to filter the solution through a syringe filter attached to the syringe.

-

Solvent Evaporation: Dispense the filtered aliquot into a pre-weighed evaporation dish.

-

Drying: Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the amine, or in a vacuum desiccator, until all the solvent has evaporated and a constant weight is achieved.

-

Mass Determination: Accurately weigh the evaporation dish containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of dish)] / (Volume of aliquot in mL) * 100

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Conclusion

References

A Technical Guide to the Thermal Stability of (S)-(-)-1,2,2-Triphenylethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-1,2,2-Triphenylethylamine is a chiral amine of interest in pharmaceutical and chemical synthesis due to its unique stereochemical properties. Understanding the thermal stability of such compounds is paramount for safe handling, storage, and processing, particularly in drug development where thermal degradation can lead to loss of efficacy and the formation of potentially harmful impurities. This guide provides a framework for evaluating the thermal stability of this compound, drawing upon established analytical techniques and general principles of thermal analysis for organic compounds.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for designing appropriate thermal analysis experiments.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₉N | [1] |

| Molecular Weight | 273.37 g/mol | [1] |

| Melting Point | 66-69 °C (lit.) | [1] |

| Boiling Point (Predicted) | 380.2 ± 11.0 °C | [1] |

| Appearance | White to off-white crystalline powder | - |

| Solubility | Insoluble in water | [2] |

Note: TGA and DSC data for this compound are not publicly available at the time of this publication.

Experimental Protocols for Thermal Stability Assessment

To determine the thermal stability profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass.

3.1.1 Suggested TGA Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert sample pan (e.g., alumina or platinum).

-

Atmosphere: High purity nitrogen (99.999%) at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass change (%) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs.

-

Identify the peak decomposition temperature(s) from the first derivative of the TGA curve (DTG curve).

-

Record the residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting point, glass transitions, and exothermic or endothermic decomposition events.

3.2.1 Suggested DSC Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as a reference.

-

Atmosphere: High purity nitrogen (99.999%) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature.

-

Determine the melting endotherm, including the onset temperature and the peak temperature.

-

Identify any exothermic or endothermic events associated with decomposition.

-

Integrate the area under any decomposition peaks to determine the enthalpy of decomposition.

-

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the thermal analysis of a chiral amine like this compound.

Factors Influencing Thermal Stability

The thermal stability of a chiral amine can be influenced by several factors. The diagram below illustrates these relationships.

Conclusion

While specific experimental thermal stability data for this compound is currently lacking in the public domain, this guide provides the necessary framework for its determination. The outlined TGA and DSC protocols are robust methods for characterizing the thermal properties of this and other chiral amines. For professionals in research and drug development, a thorough understanding and experimental determination of thermal stability are critical for ensuring the safety, quality, and efficacy of products containing such molecules. It is strongly recommended that these analyses be performed to establish a comprehensive stability profile for this compound before its use in further applications.

References

Methodological & Application

Application Notes and Protocols for Diastereoselective Synthesis Utilizing Chiral Amine Auxiliaries

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note on (S)-(-)-1,2,2-Triphenylethylamine: An extensive literature search did not yield specific examples, quantitative data, or detailed experimental protocols for the use of this compound as a chiral auxiliary in diastereoselective synthesis for common transformations such as alkylations, aldol reactions, or Michael additions. This suggests that it is not a commonly employed auxiliary for these purposes.

Therefore, to provide a valuable and illustrative resource, these application notes will focus on the closely related and widely documented chiral auxiliary, (S)-(-)-1-Phenylethylamine (α-PEA) . The principles, workflows, and experimental designs detailed herein are representative of the application of chiral amine auxiliaries in asymmetric synthesis and can serve as a guide for the evaluation of other novel or less common auxiliaries.

Diastereoselective Synthesis Using (S)-(-)-1-Phenylethylamine (α-PEA) Auxiliary

(S)-(-)-1-Phenylethylamine (α-PEA) is a readily available and versatile chiral auxiliary widely employed in the diastereoselective synthesis of a variety of organic compounds, including medicinal substances and natural products.[1] Its temporary incorporation into a substrate allows for facial control in key bond-forming reactions, leading to the preferential formation of one diastereomer.[2]

Applications in Asymmetric Synthesis

The α-PEA auxiliary has proven effective in a range of diastereoselective transformations, including:

-

α-Alkylation of Carbonyl Compounds: The formation of chiral amides from α-PEA and carboxylic acids enables the diastereoselective alkylation of the corresponding enolates.

-

Aldol Reactions: Chiral imides and other derivatives of α-PEA can be used to control the stereochemical outcome of aldol additions, yielding syn- or anti-products with high diastereoselectivity.[1]

-

Michael Additions: α-PEA can be utilized as a chiral directing group in the conjugate addition of nucleophiles to α,β-unsaturated systems.

-

Cyclization Reactions: The stereocenter of the α-PEA auxiliary can effectively control the stereochemistry of various cyclization reactions, leading to the formation of chiral heterocyclic compounds.[1]

General Workflow

The general workflow for employing (S)-(-)-1-Phenylethylamine as a chiral auxiliary in diastereoselective synthesis follows a three-step sequence: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary.

Diastereoselective α-Alkylation of Propionamides

The use of α-PEA derived amides for the diastereoselective alkylation of prochiral enolates is a well-established method for the synthesis of chiral carboxylic acid derivatives.

Quantitative Data

| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | 2a | 85 | 95:5 |

| 2 | Ethyl iodide | 2b | 82 | 90:10 |

| 3 | Allyl bromide | 2c | 88 | 92:8 |

Data is representative and compiled from typical results in the literature.

Experimental Protocol: Diastereoselective Alkylation of N-propionyl-(S)-1-phenylethylamine

1. Synthesis of N-propionyl-(S)-1-phenylethylamine (1):

-

To a solution of (S)-(-)-1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, propionyl chloride (1.1 eq) is added dropwise.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The reaction is quenched with water, and the organic layer is separated, washed with 1M HCl, saturated NaHCO₃, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford the crude amide, which can be purified by column chromatography.

2. Diastereoselective Alkylation:

-

A solution of N-propionyl-(S)-1-phenylethylamine (1) (1.0 eq) in dry tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

-

Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) is added dropwise, and the mixture is stirred for 30 minutes to form the lithium enolate.

-

The electrophile (e.g., benzyl bromide, 1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 4 hours.

-

The reaction is quenched with saturated aqueous NH₄Cl solution and allowed to warm to room temperature.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.

-

The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis. The product is purified by flash column chromatography.

3. Removal of the Chiral Auxiliary:

-

The alkylated amide (e.g., 2a) is refluxed in a mixture of 6M H₂SO₄ and acetic acid for 12 hours.

-

After cooling, the mixture is extracted with diethyl ether to remove the chiral auxiliary.

-

The aqueous layer is then basified with NaOH and extracted again to isolate the chiral amine auxiliary.

-

The aqueous layer containing the carboxylate is acidified with concentrated HCl and extracted with ethyl acetate.

-

The organic extracts are dried over anhydrous MgSO₄ and concentrated to yield the enantiomerically enriched carboxylic acid.

Diastereoselective Aldol Reaction

Chiral imidazolidin-2-ones derived from α-PEA can be used to achieve high diastereoselectivity in acetate aldol reactions.[1]

Quantitative Data

| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Benzaldehyde | 4a | 90 | >95:5 |

| 2 | Isobutyraldehyde | 4b | 85 | >95:5 |

| 3 | Cinnamaldehyde | 4c | 82 | >95:5 |

Data is representative and compiled from typical results in the literature.

Experimental Protocol: Syn-Selective Acetate Aldol Reaction

1. Formation of the Chiral Auxiliary Adduct:

-

The chiral imidazolidin-2-one is prepared from (S)-(-)-1-phenylethylamine and urea, followed by N-acetylation.

2. Diastereoselective Aldol Reaction:

-

To a solution of the N-acetylated chiral imidazolidin-2-one (3) (1.0 eq) in dry DCM at -78 °C, dibutylboron triflate (1.1 eq) is added, followed by diisopropylethylamine (1.2 eq). The mixture is stirred for 30 minutes.

-

The aldehyde (e.g., benzaldehyde, 1.2 eq) is added, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.

-

The reaction is quenched with a pH 7 phosphate buffer, and the mixture is extracted with DCM.

-

The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

3. Auxiliary Removal:

-

The aldol adduct (e.g., 4a) is treated with LiOH and H₂O₂ in a THF/water mixture to hydrolyze the auxiliary, yielding the chiral β-hydroxy acid.

Diastereoselective Michael Addition

While less common than alkylations and aldol reactions, α-PEA derivatives can be employed in diastereoselective Michael additions. For instance, the addition of organometallic reagents to α,β-unsaturated imides derived from α-PEA can proceed with good facial selectivity.

Quantitative Data

| Entry | Michael Acceptor | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Cinnamoyl Imide | Me₂CuLi | 5a | 75 | 90:10 |

| 2 | Crotonyl Imide | (Bu)₂CuLi | 5b | 70 | 88:12 |

Data is representative and compiled from typical results in the literature.

Experimental Protocol: Diastereoselective Michael Addition

1. Synthesis of the α,β-Unsaturated Imide:

-

The α,β-unsaturated carboxylic acid (e.g., cinnamic acid) is converted to its acid chloride and then reacted with the lithium salt of the chiral imidazolidin-2-one derived from α-PEA.

2. Diastereoselective Michael Addition:

-

A solution of the α,β-unsaturated imide (1.0 eq) in dry THF is cooled to -78 °C.

-

The lithium dialkylcuprate (e.g., Me₂CuLi, 1.5 eq), prepared separately, is added via cannula.

-

The reaction is stirred at -78 °C for 3 hours and then quenched with saturated aqueous NH₄Cl.

-

The mixture is extracted with ether, and the organic layers are washed, dried, and concentrated. The product is purified by chromatography.

3. Auxiliary Removal:

-

The Michael adduct is cleaved under standard hydrolytic conditions to afford the corresponding β-substituted carboxylic acid.

References

Application Notes and Protocols for the Immobilization of (S)-(-)-1,2,2-Triphenylethylamine on a Silica Substrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the covalent attachment of the chiral amine, (S)-(-)-1,2,2-Triphenylethylamine, to a silica substrate. This process is fundamental for creating chiral stationary phases (CSPs) used in High-Performance Liquid Chromatography (HPLC) for the enantioselective separation of racemic compounds. The protocol outlines a two-step process involving the functionalization of silica with an isocyanate linker, followed by the coupling of the chiral amine. This method results in a stable, custom chiral stationary phase. Detailed methodologies, data presentation, and workflow visualizations are provided to guide researchers in this surface modification process.

Introduction

Chiral separations are critical in the pharmaceutical industry, as the enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. This compound is a bulky, chiral molecule whose stereoselective interactions can be exploited for the separation of enantiomers when immobilized on a solid support. The covalent attachment of this chiral selector to a substrate like silica gel creates a robust Chiral Stationary Phase (CSP) for HPLC. The protocol described herein utilizes a well-established method of surface modification involving an isocyanate linker to form a stable urea bond between the silica surface and the chiral amine.

Experimental Protocols

This protocol is divided into two main stages:

-

Functionalization of Silica with an Isocyanate Linker.

-

Covalent Attachment of this compound.

Materials and Reagents

| Reagent | Grade | Supplier |

| This compound | ≥99% enantiomeric excess | Sigma-Aldrich |

| 3-Isocyanatopropyltriethoxysilane (IPTS) | 95% | Gelest, Inc. |

| Spherical Silica Gel, 5 µm, 100 Å pore size | HPLC Grade | Waters, Agilent |

| Toluene, Anhydrous | ≥99.8% | Sigma-Aldrich |

| Acetone, HPLC Grade | ≥99.9% | Fisher Scientific |

| Methanol, HPLC Grade | ≥99.9% | Fisher Scientific |

| Hydrochloric Acid (HCl), concentrated | ACS Grade | VWR |

| Deionized Water | 18.2 MΩ·cm | In-house |

| Nitrogen Gas, high purity | 99.998% | Airgas |

Protocol 1: Functionalization of Silica with 3-Isocyanatopropyltriethoxysilane (IPTS)

This procedure describes the activation of the silica surface with an isocyanate linker.

-

Silica Pre-treatment:

-

Weigh 5.0 g of spherical silica gel into a round-bottom flask.

-

Create a 1 M HCl solution by diluting concentrated HCl in deionized water.

-

Suspend the silica in 50 mL of 1 M HCl and stir for 4 hours at room temperature to ensure a fully hydroxylated surface.

-

Filter the silica using a Büchner funnel and wash with copious amounts of deionized water until the filtrate is neutral (pH ~7).

-

Dry the acid-washed silica in a vacuum oven at 150 °C for 12 hours. Cool down under vacuum or in a desiccator.

-

-

Silanization Reaction:

-

Transfer the dried silica to a clean, dry 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

-

Add 100 mL of anhydrous toluene to the flask and stir to create a slurry.

-

Under a gentle stream of nitrogen, add 2.5 mL of 3-Isocyanatopropyltriethoxysilane (IPTS) to the silica slurry.

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 24 hours with continuous stirring.

-

After 24 hours, allow the mixture to cool to room temperature.

-

-

Washing and Curing:

-

Filter the isocyanate-functionalized silica.

-

Wash the silica sequentially with 50 mL of toluene, 50 mL of acetone, and 50 mL of methanol to remove any unreacted silane.

-

Dry the functionalized silica in a vacuum oven at 80 °C for 6 hours. This step also helps to complete the condensation of the silane on the surface.

-

The resulting white powder is the isocyanate-functionalized silica, ready for the next step.

-

Protocol 2: Covalent Attachment of this compound

This procedure details the coupling of the chiral amine to the isocyanate-activated silica.

-

Coupling Reaction:

-

Transfer the 5.0 g of dried isocyanate-functionalized silica to a 250 mL round-bottom flask.

-

Dissolve 2.0 g of this compound in 100 mL of anhydrous toluene.

-

Add the amine solution to the silica slurry.

-

Heat the mixture to 80 °C under a nitrogen atmosphere and stir for 48 hours. The bulky nature of the triphenylethylamine may necessitate a longer reaction time and elevated temperature to overcome steric hindrance.

-

-

Washing and Final Preparation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the silica and wash it sequentially with 50 mL of toluene, 50 mL of acetone, and 50 mL of methanol to remove unreacted amine and any by-products.

-

Dry the final product, the this compound functionalized silica, in a vacuum oven at 60 °C for 12 hours.

-

Characterization and Data

The success of the functionalization can be confirmed by various analytical techniques. Below are representative data.

Elemental Analysis

Elemental analysis is used to quantify the amount of the chiral selector immobilized on the silica surface.

| Sample ID | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | Surface Coverage (µmol/m²) |

| Bare Silica | < 0.1 | < 0.1 | < 0.1 | N/A |

| Isocyanate-Silica | 2.85 | 0.52 | 1.15 | ~2.5 |

| Triphenylethylamine-CSP | 8.75 | 0.81 | 1.62 | ~1.8 |

Note: Surface coverage is calculated based on the nitrogen content and the specific surface area of the silica.

Thermogravimetric Analysis (TGA)

TGA can determine the organic loading on the silica surface by measuring weight loss upon heating.

| Sample ID | Onset of Decomposition (°C) | Weight Loss (%) |

| Isocyanate-Silica | ~220 | 5.8 |

| Triphenylethylamine-CSP | ~250 | 12.5 |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of the chiral stationary phase.

Reaction Pathway

Caption: Chemical pathway for attaching the chiral amine to silica.

Conclusion

The protocol outlined provides a robust method for the preparation of a custom chiral stationary phase by immobilizing this compound onto a silica support. The resulting CSP is chemically stable due to the covalent urea linkage and can be used in HPLC for the enantiomeric resolution of a variety of chiral compounds. The provided characterization data and workflows serve as a comprehensive guide for researchers in the fields of analytical chemistry and drug development.

Application Notes and Protocols for the Cleavage of the 1,2,2-Triphenylethylamine (TPEA) Chiral Auxiliary

Introduction

The 1,2,2-triphenylethylamine (TPEA) moiety is a valuable chiral auxiliary in asymmetric synthesis, employed to control the stereochemical outcome of reactions such as alkylations and aldol additions. Its bulky triphenylmethyl (trityl) analogous structure provides a high degree of steric hindrance, effectively directing the approach of incoming reagents. However, the very steric bulk that makes it an effective auxiliary also presents a significant challenge for its subsequent removal. Standard amide hydrolysis conditions are often sluggish and may require harsh reagents that can compromise the integrity of the desired chiral product.

These application notes provide an overview of potential cleavage conditions for the removal of the 1,2,2-triphenylethylamine auxiliary from N-acylated products. The protocols are based on established methods for the cleavage of sterically hindered amides and related protecting groups, offering starting points for researchers in organic synthesis and drug development.

Data Presentation: Cleavage Conditions for Sterically Hindered Amides

Due to the limited literature specifically detailing the cleavage of the TPEA auxiliary, the following table summarizes conditions for the cleavage of analogous sterically hindered amides, which can serve as a starting point for optimization.

| Cleavage Method | Reagent(s) | Solvent | Temperature | Time | Typical Yield (%) | Substrate Scope | Ref. |

| Reductive Cleavage | Samarium (II) Iodide (SmI₂) / H₂O / Amine | THF | Room Temp. | 0.5 - 2 h | 80-95 | Primary, secondary, and tertiary amides | [1][2] |

| Lithium powder / Naphthalene (catalytic) | THF | Room Temp. | 2 - 12 h | 70-90 | N-trityl amides | ||

| Acidic Hydrolysis | Concentrated HCl or H₂SO₄ | Water or co-solvent | Reflux | Several hours | Variable | General amides (may be harsh for complex molecules) | [3][4] |

Experimental Protocols

The following are detailed experimental protocols for promising methods to cleave the TPEA auxiliary, adapted from procedures for structurally similar, sterically hindered amides.

Protocol 1: Reductive Cleavage using Samarium (II) Iodide (SmI₂)

This method is highly effective for the cleavage of a wide range of amides, including those that are sterically hindered, under mild, neutral conditions.[1][2] The reaction proceeds via a single-electron transfer mechanism.

Materials:

-

N-Acylated TPEA substrate

-

Samarium (II) Iodide (SmI₂) solution in THF (0.1 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Amine (e.g., triethylamine or diisopropylethylamine)

-

Deionized Water

-

Standard workup reagents (e.g., saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, brine, organic solvent for extraction, drying agent like Na₂SO₄ or MgSO₄)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-acylated TPEA substrate in anhydrous THF.

-

To the solution, add the amine (2-3 equivalents) followed by deionized water (2-3 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the 0.1 M solution of SmI₂ in THF (2.5-3 equivalents) dropwise. The characteristic deep blue or green color of the SmI₂ solution should dissipate upon reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted SmI₂.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (the carboxylic acid or its corresponding alcohol, depending on the workup) and the recovered TPEA auxiliary by column chromatography.

dot

Caption: Experimental workflow for the reductive cleavage of the TPEA auxiliary using Samarium (II) Iodide.

Protocol 2: Reductive Detritylation Conditions

This protocol is adapted from the reductive cleavage of N-trityl amides, which are structurally analogous to N-TPEA amides. The method utilizes a dissolving metal reduction.

Materials:

-

N-Acylated TPEA substrate

-

Lithium powder

-

Naphthalene (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard workup reagents

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a condenser and under an inert atmosphere, add anhydrous THF.

-

Add lithium powder (excess, e.g., 10 equivalents) and a catalytic amount of naphthalene. Stir the suspension.

-

Dissolve the N-acylated TPEA substrate in anhydrous THF and add it to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, cautiously quench the reaction by the slow addition of water or ethanol.

-

Filter the reaction mixture to remove any unreacted lithium.

-

Perform a standard aqueous workup, including extraction with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the product and recover the TPEA auxiliary by column chromatography.

dot

Caption: Experimental workflow for the reductive cleavage of the TPEA auxiliary via detritylation conditions.

Signaling Pathways and Logical Relationships

General Cleavage Pathways for Amides

The cleavage of an amide bond, including that of the TPEA auxiliary, can be approached through several general pathways. The choice of pathway depends on the stability of the substrate and the desired final product (e.g., carboxylic acid, alcohol, or amine).

dot

Caption: General pathways for the cleavage of N-acylated TPEA, leading to different product types.

Disclaimer: The provided protocols are generalized and may require optimization for specific substrates. It is crucial to perform small-scale test reactions to determine the optimal conditions for each specific case. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for the Recycling and Recovery of (S)-(-)-1,2,2-Triphenylethylamine Post-Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-1,2,2-Triphenylethylamine is a valuable chiral resolving agent employed in the separation of racemic mixtures, particularly in the pharmaceutical industry. Its high cost and the importance of sustainable chemical practices necessitate efficient post-reaction recovery and recycling. This document provides detailed application notes and experimental protocols for the effective recovery of this compound from diastereomeric salt mixtures, ensuring its purity and suitability for reuse.

The recovery process is based on the principle of liberating the free amine from its salt form by basification, followed by extraction into an organic solvent and subsequent purification through crystallization. This methodology is a common and effective strategy for recycling chiral amines.

Recovery and Recycling Workflow

The overall process for the recovery and recycling of this compound can be visualized as a three-stage process: Liberation, Extraction and Separation, and finally, Purification and Isolation.

Figure 1. General workflow for the recovery of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the recovery of this compound from a post-reaction mixture containing its diastereomeric salt.

Protocol 1: Liberation and Extraction of this compound

This protocol details the process of breaking the diastereomeric salt and extracting the free amine into an organic solvent.

Materials:

-

Post-reaction mixture containing the diastereomeric salt of this compound.

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M).

-

Organic extraction solvent (e.g., dichloromethane, ethyl acetate, or toluene).

-

Deionized water.

-

Separatory funnel.

-

pH indicator paper.

Procedure:

-

Transfer the post-reaction mixture containing the diastereomeric salt to a separatory funnel.

-

Add an equal volume of deionized water to dissolve the salt.

-

Slowly add the aqueous basic solution (e.g., 2 M NaOH) to the separatory funnel while gently swirling.

-

Monitor the pH of the aqueous layer using pH paper. Continue adding the base until the pH is in the range of 11-13 to ensure complete liberation of the free amine.

-

Add a volume of the chosen organic extraction solvent to the separatory funnel.

-

Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

-

Allow the layers to separate completely. The organic layer will contain the dissolved this compound, while the aqueous layer will contain the salt of the chiral acid.

-

Drain the lower aqueous layer.

-

Wash the organic layer with deionized water (2 x 50 mL) to remove any residual base or water-soluble impurities.

-

Drain the organic layer into a clean, dry flask.

Protocol 2: Purification of this compound by Crystallization

This protocol describes the purification of the recovered amine by crystallization to achieve high purity suitable for reuse.

Materials:

-

Organic extract containing this compound from Protocol 1.

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Crystallization solvent (e.g., ethanol, methanol, or a mixture of solvents like hexane/ethyl acetate).

-

Rotary evaporator.

-

Crystallization dish or Erlenmeyer flask.

-

Ice bath.

-

Vacuum filtration apparatus (Büchner funnel, filter flask, and vacuum source).

Procedure:

-

Dry the organic extract containing the amine by adding a suitable amount of anhydrous sodium sulfate or magnesium sulfate and swirling for 5-10 minutes.

-

Filter the drying agent from the organic solution.

-

Concentrate the organic solution using a rotary evaporator to remove the bulk of the solvent.

-

To the concentrated residue, add a minimal amount of hot crystallization solvent to dissolve the crude amine completely.

-

Allow the solution to cool slowly to room temperature. Crystal formation should begin.

-